(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a derivative of benzo[b][1,4]oxazin-3(4H)-one and has been synthesized using various methods.
Scientific Research Applications
1. Synthesis of 3,4-Dihydro-2H-Benzo[1,4]oxazines
(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of 3,4-dihydro-2H-benzo[1,4]oxazines, which have been studied for their potential in biology and medication. Recent research has focused on finding new methods to develop these compounds, particularly through reactions involving electron-withdrawing groups to produce various 3,4-dihydro-2H-benzo[1,4]oxazines derivatives (詹淑婷, 2012).
2. Creation of Novel Derivatives
A series of novel derivatives, including 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, have been synthesized. These derivatives are obtained via various reactions and characterized using spectroscopic methods, highlighting their potential for diverse applications in scientific research (V. Guguloth, 2021).
3. Antimicrobial Activity
Derivatives of benzo[b][1,4]oxazin-3(4H)-one, including those carrying different substituents, have been synthesized and tested for antimicrobial activity. They exhibit significant potency against Gram-positive and Gram-negative bacteria, with varying effectiveness against fungi. The presence of certain substituents, such as a fluorine atom, can enhance the antimicrobial properties, providing insights into the design of new antimicrobial compounds (Liang Fang et al., 2011).
4. Pharmaceutical Synthesis Applications
The compound is utilized in chemoenzymatic asymmetric synthesis, particularly in creating precursors for pharmaceuticals like Levofloxacin. This involves bioreduction and selective synthesis processes, showcasing the compound's role in developing key pharmaceutical intermediates (María López-Iglesias et al., 2015).
5. Biological Evaluation of Derivatives
N-Benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones, a type of derivative, have been synthesized and evaluated for their biological activity. These compounds show potential pharmacological interest due to their inhibition against bacteria and fungi, underlining the compound's relevance in developing novel antibiotics (Li-juan Meng et al., 2013).
properties
IUPAC Name |
8-[(1R)-2-azido-1-hydroxyethyl]-5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c18-21-19-8-13(22)12-6-7-14(16-17(12)25-10-15(23)20-16)24-9-11-4-2-1-3-5-11/h1-7,13,22H,8-10H2,(H,20,23)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALNDKTVMRSSKI-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)C(CN=[N+]=[N-])O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)[C@H](CN=[N+]=[N-])O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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